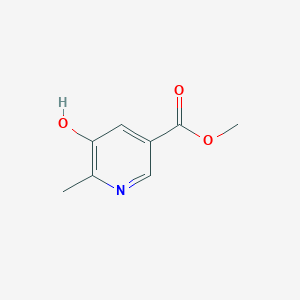![molecular formula C15H15ClFNO2 B11769975 N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a fluorophenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated precursor reacts with the benzo[d][1,3]dioxole intermediate.
Final Amination:
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its anticancer properties, particularly in the inhibition of cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share a similar benzo[d][1,3]dioxole core and are also studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a similar structural motif and exhibit potent antitumor activities.
Uniqueness
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole core and the fluorophenethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15ClFNO2 |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxol-5-amine;hydrochloride |
InChI |
InChI=1S/C15H14FNO2.ClH/c16-12-3-1-11(2-4-12)7-8-17-13-5-6-14-15(9-13)19-10-18-14;/h1-6,9,17H,7-8,10H2;1H |
InChI Key |
FGNDULZFLZKZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
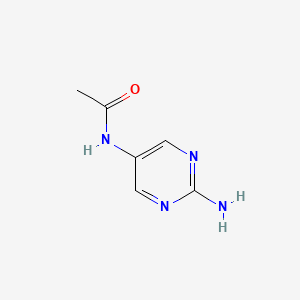
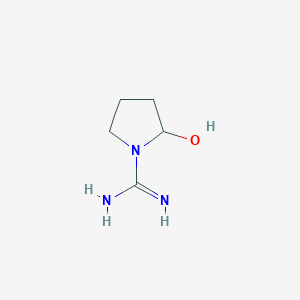
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
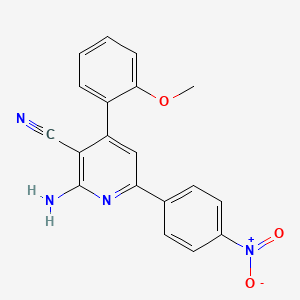
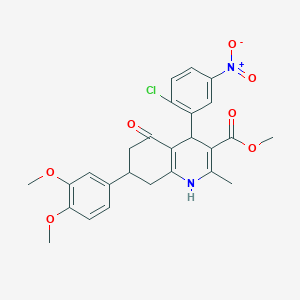
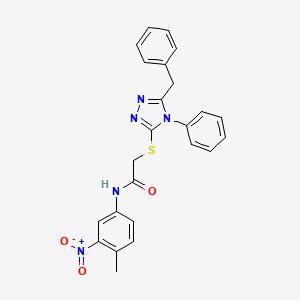
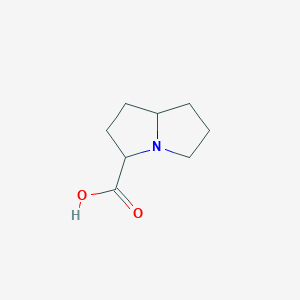
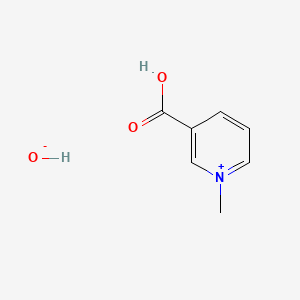

![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)

